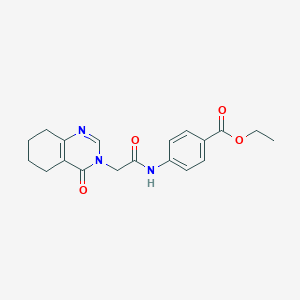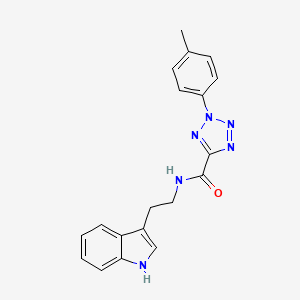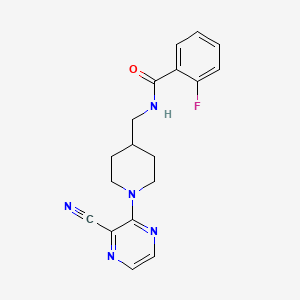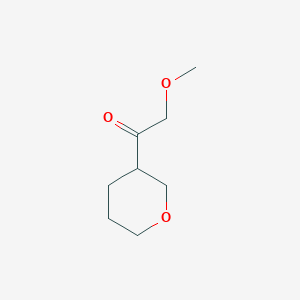
ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic compound of interest in various scientific fields This compound's intricate structure includes several functional groups, making it a candidate for multiple reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. One such route could start with the preparation of 4-oxo-5,6,7,8-tetrahydroquinazoline, which is then coupled with ethyl 4-aminobenzoate through a series of reactions. Key steps include acylation and subsequent cyclization under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production would involve the scale-up of the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and possibly integrating solvent recovery systems to minimize waste.
化学反応の分析
Types of Reactions
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate undergoes various chemical reactions:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids depending on the oxidizing agents used.
Reduction: Can be used to obtain alcohols or amines from carbonyl and nitro groups respectively.
Substitution: Such as nucleophilic aromatic substitution, where nucleophiles replace functional groups attached to the aromatic ring.
Common Reagents and Conditions
Reagents like sodium borohydride (for reduction), potassium permanganate (for oxidation), and nucleophiles such as amines and thiols (for substitution reactions) are commonly used. Reaction conditions typically include controlled temperature and solvent systems, like ethanol or dichloromethane, to facilitate these transformations.
Major Products
The products formed vary based on the type of reaction:
Oxidation might yield carboxylic acids.
Reduction could produce alcohols or amines.
Substitution reactions would produce various aromatic derivatives.
科学的研究の応用
This compound finds significant applications in:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a probe for biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Possible use in the production of fine chemicals or as a precursor in the synthesis of dyes and pigments.
作用機序
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, blocking substrate access, or altering enzymatic activity. The molecular pathways impacted could include signal transduction pathways critical in disease progression, like cancer or inflammatory responses.
類似化合物との比較
When comparing ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the complex quinazoline structure, thus having different reactivity and applications.
4-oxo-5,6,7,8-tetrahydroquinazoline derivatives: These share part of the structure but differ in their substituents, altering their chemical behavior and applications.
The unique combination of functional groups in this compound provides it with distinctive properties, making it versatile for a range of scientific explorations.
If you're diving into something this detailed, you must have quite the background. Mind sharing what specifically drew your interest to this compound?
特性
IUPAC Name |
ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGGYAUYPRLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)
![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)
![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)


![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
![2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406549.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)


